molecular formula C10H11N3O B13812405 N-(2H-benzimidazol-2-yl)-N-methylacetamide

N-(2H-benzimidazol-2-yl)-N-methylacetamide

Cat. No.: B13812405
M. Wt: 189.21 g/mol
InChI Key: XWROLNUHLYRQOF-UHFFFAOYSA-N
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Description

N-(2H-benzimidazol-2-yl)-N-methylacetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-benzimidazol-2-yl)-N-methylacetamide typically involves the reaction of 2-aminobenzimidazole with methylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2H-benzimidazol-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced amine compounds, and substituted benzimidazole derivatives with various functional groups .

Scientific Research Applications

N-(2H-benzimidazol-2-yl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-benzimidazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit microtubule polymerization, leading to antiparasitic effects. Additionally, the compound may interact with DNA or RNA, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-yl)-N-methylacetamide
  • N-(2H-benzothiazol-2-yl)-N-methylacetamide
  • N-(2H-benzoxazol-2-yl)-N-methylacetamide

Uniqueness

N-(2H-benzimidazol-2-yl)-N-methylacetamide stands out due to its unique combination of the benzimidazole core and the methylacetamide group. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, providing opportunities for targeted research and development .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-(2H-benzimidazol-2-yl)-N-methylacetamide

InChI

InChI=1S/C10H11N3O/c1-7(14)13(2)10-11-8-5-3-4-6-9(8)12-10/h3-6,10H,1-2H3

InChI Key

XWROLNUHLYRQOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1N=C2C=CC=CC2=N1

Origin of Product

United States

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